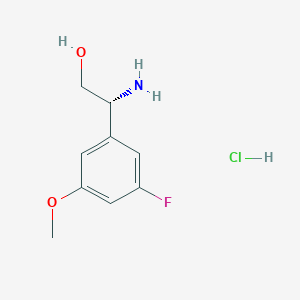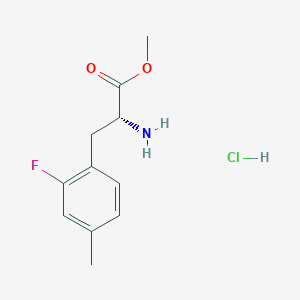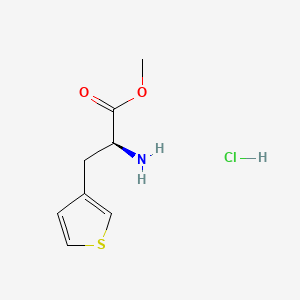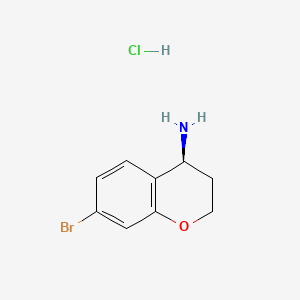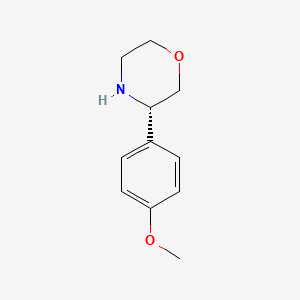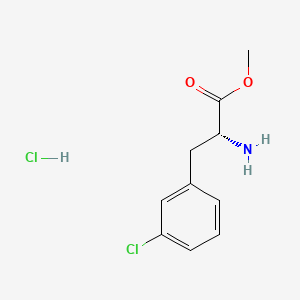
3-Chloro-D-phenylalanine methyl ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is commonly used in biochemical research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Chloro-D-phenylalanine. One common method is the reaction of 3-Chloro-D-phenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction is carried out under reflux conditions to ensure complete esterification .
Another efficient method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-D-phenylalanine methyl ester hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for the addition of reagents and removal of by-products further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-D-phenylalanine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amine derivative of the compound.
Hydrolysis: The major products are 3-Chloro-D-phenylalanine and methanol.
Applications De Recherche Scientifique
3-Chloro-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Mécanisme D'action
3-Chloro-D-phenylalanine methyl ester hydrochloride exerts its effects primarily by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is useful for studying the role of serotonin in various physiological and pathological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-DL-phenylalanine: Another inhibitor of tryptophan hydroxylase, but with a chlorine atom at the para position on the phenyl ring.
D-Phenylalanine methyl ester: Lacks the chlorine atom and is used in different biochemical applications.
Uniqueness
3-Chloro-D-phenylalanine methyl ester hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its ability to cross the blood-brain barrier more effectively than some other inhibitors. This makes it particularly valuable for research involving central nervous system functions and disorders .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSQQKLRHVYFU-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457654-75-0 |
Source


|
| Record name | D-Phenylalanine, 3-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

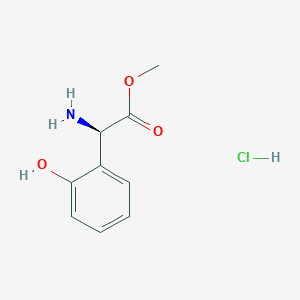


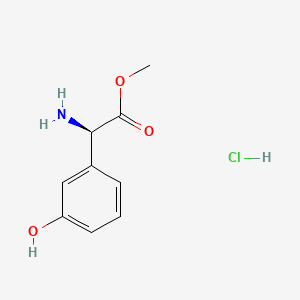

![[(1S)-1-phenylprop-2-enyl]azanium;chloride](/img/structure/B7948223.png)
![(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride](/img/structure/B7948227.png)
